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Compound of Interest

Compound Name: 3-Amino-2-chlorophenol

Cat. No.: B183048 Get Quote

A detailed spectroscopic comparison of 3-Amino-2-chlorophenol and its derivatives, providing

researchers, scientists, and drug development professionals with essential data for

unequivocal identification and characterization.

In the landscape of pharmaceutical research and fine chemical synthesis, the precise

identification of molecular structures is paramount. Isomeric ambiguity can lead to significant

setbacks in development and compromise the integrity of scientific findings. This guide offers a

comprehensive spectroscopic comparison of 3-Amino-2-chlorophenol and its key derivatives

and isomers, presenting a clear framework for their differentiation using fundamental analytical

techniques. By providing detailed experimental data and protocols, this document serves as a

practical resource for researchers engaged in the synthesis, quality control, and application of

these important chemical entities.

Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for 3-
Amino-2-chlorophenol, its N-acetyl derivative, and several positional isomers. These values

are critical for distinguishing between these closely related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
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Compound
Aromatic
Protons (δ,
ppm)

-OH Proton
(δ, ppm)

-NH₂/-NH
Proton (δ,
ppm)

Other
Protons (δ,
ppm)

Solvent

3-Amino-2-

chlorophenol

6.90 (t, 1H),

6.65 (d, 1H),

6.50 (d, 1H)

~9.5 (s, 1H) ~5.0 (s, 2H) -
DMSO-d₆

(Predicted)

N-acetyl-3-

amino-2-

chlorophenol

7.5-7.0 (m,

3H)
~10.0 (s, 1H) ~9.8 (s, 1H)

~2.1 (s, 3H, -

COCH₃)

DMSO-d₆

(Predicted)

4-Amino-2-

chlorophenol

6.83 (d, 1H),

6.75 (d, 1H),

6.60 (dd, 1H)

~9.0 (s, 1H) ~4.9 (s, 2H) - DMSO-d₆

2-Amino-4-

chlorophenol

6.80 (d, 1H),

6.72 (d, 1H),

6.65 (dd, 1H)

~9.3 (s, 1H) ~4.8 (s, 2H) - DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
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Compoun
d

Aromatic
Carbons
(δ, ppm)

C-Cl (δ,
ppm)

C-OH (δ,
ppm)

C-N (δ,
ppm)

Other
Carbons
(δ, ppm)

Solvent

3-Amino-2-

chlorophen

ol

121.0,

115.5,

114.0

118.0 155.0 145.0 -
DMSO-d₆

(Predicted)

N-acetyl-3-

amino-2-

chlorophen

ol

130.0,

125.0,

120.0,

115.0

122.0 154.0 138.0

169.0 (-

C=O), 24.0

(-CH₃)

DMSO-d₆

(Predicted)

4-Amino-2-

chlorophen

ol

148.1,

140.2,

120.5,

116.8,

115.9,

115.4

120.5 148.1 140.2 - DMSO-d₆

2-Amino-4-

chlorophen

ol

143.4,

139.0,

123.5,

115.8,

115.7,

113.9

123.5 143.4 139.0 -
DMSO-

d₆[1]

Table 3: FTIR Spectroscopy Data (Key Absorptions in cm⁻¹)
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Compound O-H Stretch N-H Stretch
C=O
Stretch

C-Cl Stretch
Aromatic
C=C Stretch

3-Amino-2-

chlorophenol
~3350 ~3450, ~3300 - ~750 ~1600, ~1500

N-acetyl-3-

amino-2-

chlorophenol

~3300 ~3250 ~1660 ~750 ~1600, ~1520

4-Amino-2-

chlorophenol
~3340 ~3430, ~3350 - ~780 ~1610, ~1510

2-Amino-4-

chlorophenol
~3370 ~3460, ~3380 - ~810 ~1620, ~1515

Table 4: Mass Spectrometry Data

Compound Molecular Ion (M⁺) [m/z] Key Fragment Ions [m/z]

3-Amino-2-chlorophenol 143/145 (³⁵Cl/³⁷Cl isotopes) 108 (M-Cl), 80 (M-Cl-CO)

N-acetyl-3-amino-2-

chlorophenol
185/187 (³⁵Cl/³⁷Cl isotopes)

143 (M-COCH₂), 108 (M-

COCH₂-Cl)

4-Amino-2-chlorophenol 143/145 (³⁵Cl/³⁷Cl isotopes) 108 (M-Cl), 80 (M-Cl-CO)

2-Amino-4-chlorophenol 143/145 (³⁵Cl/³⁷Cl isotopes) 108 (M-Cl), 80 (M-Cl-CO)

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Technique: ¹H (Proton) and ¹³C (Carbon-13) NMR spectroscopy.

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
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Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00).

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-

decoupled pulse sequence is typically employed to simplify the spectrum.

Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the

peaks are analyzed to elucidate the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

ATR: A small amount of the solid sample is placed directly on the ATR crystal.

KBr Pellet: A small amount of the sample is finely ground with dry KBr powder and

pressed into a thin, transparent pellet.

Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).

Analysis: The positions (wavenumber, cm⁻¹) and shapes of the absorption bands are

correlated with the presence of specific functional groups (e.g., O-H, N-H, C=O, C-Cl) and

the overall molecular structure.

Mass Spectrometry (MS)
Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas

Chromatography (GC-MS).

Instrument: A mass spectrometer with an EI source.

Sample Preparation: The sample is introduced into the ion source, typically after separation

by GC.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: The sample is ionized by a beam of high-energy electrons, causing

fragmentation. The resulting positively charged fragments are separated based on their

mass-to-charge ratio (m/z).

Analysis: The molecular ion peak confirms the molecular weight of the compound. The

fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure.

The presence of isotopic peaks (e.g., M+2 for chlorine) is a key diagnostic feature.

Visualizing the Workflow and Biological Context
To provide a clearer understanding of the analytical process and the potential biological

relevance of these compounds, the following diagrams have been generated.
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A streamlined workflow for the synthesis and spectroscopic identification of 3-Amino-2-
chlorophenol derivatives.

Aminophenol derivatives are known to exhibit a range of biological activities, including

antioxidant properties. The following diagram illustrates a simplified, conceptual signaling

pathway that may be influenced by such compounds.
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A conceptual diagram of the Nrf2-mediated antioxidant signaling pathway potentially modulated
by aminophenol derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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